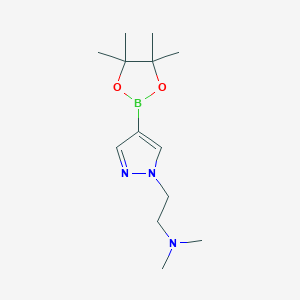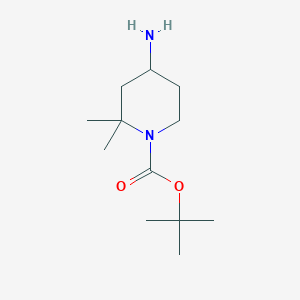
3-(Pentafluorosulfur)benzylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-(Pentafluorosulfur)benzylamine related compounds began with the preparation of the desired imidazo[1,2-]pyridine-3-carboxylic acid and 2,6-dimethylimidazo[2,1-]thiazole-5-carboxylic acid cores by following established literature procedures . The amide bond formation was accomplished by an EDC-mediated coupling with the commercially available 3-(Pentafluorosulfur)benzylamine .Molecular Structure Analysis
The molecular weight of 3-(Pentafluorosulfur)benzylamine is 233.20 g/mol . The IUPAC name is [3- (pentafluoro-λ 6 -sulfanyl)phenyl]methanamine . The InChI code is InChI=1S/C7H8F5NS/c8-14 (9,10,11,12)7-3-1-2-6 (4-7)5-13/h1-4H,5,13H2 .Chemical Reactions Analysis
3-(Pentafluorosulfur)benzylamine is commonly used as a sulfenylation reagent in chemical synthesis. It is known for its high stability and electronegativity, making it a strong electrophile.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Pentafluorosulfur)benzylamine include a molecular weight of 233.20 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, and a rotatable bond count of 1 . The exact mass is 233.02976124 g/mol, and the monoisotopic mass is also 233.02976124 g/mol .Applications De Recherche Scientifique
1. Solar Cell Efficiency and Stability Enhancement
- Application : Benzylamine has been utilized as a surface passivation molecule in solar cells, significantly enhancing their moisture-resistance and electronic properties. This application has led to solar cells with improved efficiency (19.2%) and stability, demonstrating no degradation after extensive air exposure (Wang et al., 2016).
2. Medicinal Chemistry
- Application : In medicinal chemistry, benzylamine derivatives, including those with pentafluorosulfur modifications, are synthesized for various applications. This includes their use in the preparation of ortho-trifluoromethyl-substituted benzylamines, which are crucial in drug development (Miura et al., 2013).
3. Catalytic Applications
- Application : Benzylamine is utilized in catalysis, such as in the hydrogenation of α,β-unsaturated carboxylic acids. Its addition has been found to significantly enhance enantioselectivity in these reactions, showcasing its potential in asymmetric synthesis (Szöllösi et al., 2005).
4. Analytical Chemistry
- Application : In analytical chemistry, benzylamine-modified materials have been developed for mass spectrometry analysis. For instance, graphene-coated cobalt nanoparticles functionalized with benzylamine have shown effectiveness in enriching analytes for surface-assisted laser desorption/ionization mass spectrometry (Kawasaki et al., 2012).
5. Photocatalysis
- Application : Benzylamine has been involved in photocatalytic applications, such as in hydrogen evolution and benzylamine oxidation processes. This has been achieved using nanomaterials like g-C3N4/TiO2 nanoheterojunctions, demonstrating increased efficiency in photocatalytic reactions (Chandra et al., 2022).
6. Electrosynthesis
- Application : In the field of electrosynthesis, benzylamine oxidation has been coupled with hydrogen evolution reactions using nickel-based catalysts. This approach, targeting the electronic states of nickel, has shown significant selectivity and efficiency in benzylamine oxidation to produce value-added chemicals (Ma et al., 2021).
Propriétés
IUPAC Name |
[3-(pentafluoro-λ6-sulfanyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F5NS/c8-14(9,10,11,12)7-3-1-2-6(4-7)5-13/h1-4H,5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOVSWPDVAFUMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pentafluorosulfur)benzylamine | |
CAS RN |
771573-34-3 | |
| Record name | (3-(pentafluorothio)phenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-{6-chloroimidazo[1,2-b]pyridazin-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B1399729.png)
![5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399731.png)
![4-(5-Chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-6-(methylsulfinyl)-1,3,5-triazin-2-amine](/img/structure/B1399733.png)






